molecular formula C19H16N2O3S2 B3978714 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B3978714
M. Wt: 384.5 g/mol
InChI Key: VKRYXOHNMVYCEN-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that features a benzothiazole moiety linked to a pyrrolidine-2,5-dione structure via a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Benzothiazole Moiety: Starting with ortho-aminothiophenol and reacting it with carbon disulfide and an appropriate halogenating agent to form the benzothiazole ring.

    Formation of the Pyrrolidine-2,5-dione: This can be synthesized by reacting maleic anhydride with an appropriate amine.

    Coupling Reaction: The final step involves coupling the benzothiazole moiety with the pyrrolidine-2,5-dione through a sulfanyl linkage, possibly using a thiolating agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially target the carbonyl groups in the pyrrolidine-2,5-dione moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzothiazole ring or the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols could be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those containing benzothiazole and pyrrolidine motifs.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as ligands for receptor studies.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved could range from metabolic to signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione: Similar structure but lacks the ethoxy group.

    3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group in 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c1-2-24-13-9-7-12(8-10-13)21-17(22)11-16(18(21)23)26-19-20-14-5-3-4-6-15(14)25-19/h3-10,16H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRYXOHNMVYCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
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3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 3
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3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 4
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 5
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

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